N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC16081377
Molecular Formula: C20H16N2O5S
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N2O5S |
|---|---|
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C20H16N2O5S/c1-14-7-10-17(11-8-14)28(26,27)21-19-12-9-16(22(24)25)13-18(19)20(23)15-5-3-2-4-6-15/h2-13,21H,1H3 |
| Standard InChI Key | JRLOPDUBGLDLBX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Introduction
N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry and material sciences due to its complex structure and potential applications. This compound belongs to the sulfonamide class, which is known for its biological activity, particularly in pharmaceuticals. The sulfonamide group (-SO2NH2) is a key component of this class, contributing to its antibacterial and anti-inflammatory properties.
Synthesis Methods
The synthesis of N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide typically involves several steps:
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Nitration of 2-Benzoylbenzoic Acid: This step introduces the nitro group at the para position relative to the benzoyl moiety.
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Condensation Reaction: The nitrated compound is then reacted with 4-methylbenzenesulfonamide under controlled conditions (acidic or basic) to ensure high yield and purity. Industrial processes may utilize continuous flow systems with catalysts to enhance efficiency and minimize byproducts.
Biological Activity and Mechanism of Action
Sulfonamides generally inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The mechanism of action for N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide is expected to involve similar interactions at the molecular level with biological targets. Modifications in the benzene rings or substituents can significantly influence binding affinity and specificity towards target enzymes or receptors.
Structural Analysis and Characterization
Structural analysis of N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of synthesized compounds.
Comparison with Other Sulfonamide Derivatives
Other sulfonamide derivatives, such as 4-methyl-N-(2-nitrophenyl)benzenesulfonamide, have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria . The presence of nitro and other functional groups in the aromatic ring can enhance antimicrobial potential, as observed in related compounds .
Future Directions
Further research is needed to fully explore the potential applications of N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide. This could involve detailed biological evaluations and structural modifications to enhance its activity and specificity.
Data Table: Comparison with Other Sulfonamide Derivatives
| Compound | Biological Activity | Target Organisms |
|---|---|---|
| N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide | Potential antimicrobial | Bacteria (predicted) |
| 4-methyl-N-(2-nitrophenyl)benzenesulfonamide | Antimicrobial | E. coli, B. licheniformis |
| 2-Mercaptobenzimidazole derivatives | Antimicrobial, anticancer | Gram-positive, Gram-negative bacteria, fungi, cancer cells |
These tables highlight the compound's properties and its potential in comparison to other sulfonamide derivatives. Further studies are necessary to fully elucidate its biological activities and applications.
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